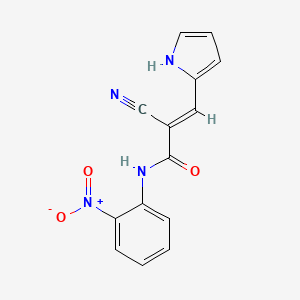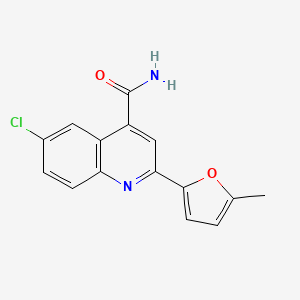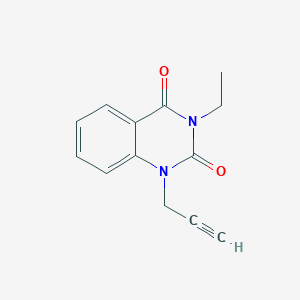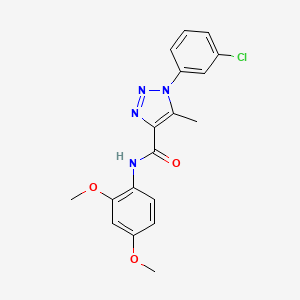
2-cyano-N-(2-nitrophenyl)-3-(1H-pyrrol-2-yl)acrylamide
説明
2-cyano-N-(2-nitrophenyl)-3-(1H-pyrrol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CNPA and is a derivative of pyrrole. CNPA has been widely studied for its unique properties that make it suitable for use in several fields of research.
作用機序
The mechanism of action of CNPA as an anticancer agent involves its ability to induce apoptosis in cancer cells. CNPA has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, CNPA has been studied for its effects on various biochemical and physiological processes. Studies have shown that CNPA exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, CNPA has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of CNPA for lab experiments is its ability to exhibit potent activity at low concentrations, making it a cost-effective option for research. Additionally, CNPA is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of CNPA is its toxicity, which requires careful handling and disposal.
将来の方向性
The potential applications of CNPA in various fields of research make it a promising compound for future studies. Some of the future directions for research on CNPA include its potential as an anti-inflammatory agent, its effects on the immune system, and its potential as a neuroprotective agent. Additionally, further studies on the mechanism of action of CNPA as an anticancer agent could lead to the development of more potent and selective anticancer agents.
Conclusion:
In conclusion, 2-cyano-N-(2-nitrophenyl)-3-(1H-pyrrol-2-yl)acrylamide is a chemical compound with significant potential in various fields of scientific research. Its unique properties make it suitable for use in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Further studies on CNPA could lead to the development of more potent and selective drugs for the treatment of these diseases.
科学的研究の応用
CNPA has been extensively studied for its potential applications in various fields of research. One of the significant applications of CNPA is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that CNPA exhibits potent anticancer activity against several cancer cell lines, including lung, breast, and colon cancer cells.
特性
IUPAC Name |
(E)-2-cyano-N-(2-nitrophenyl)-3-(1H-pyrrol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-9-10(8-11-4-3-7-16-11)14(19)17-12-5-1-2-6-13(12)18(20)21/h1-8,16H,(H,17,19)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCWAOYXAZQRZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=CN2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=CN2)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
